Tri-O-acetyl-D-glucal

Catalog No.
S570805
CAS No.
2873-29-2
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-acetyl-D-glucal

CAS Number

2873-29-2

Product Name

Tri-O-acetyl-D-glucal

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Synonyms

1,5-Anhydro-2-deoxy-D-arabino-Hex-1-enitol 3,4,6-Triacetate; 3,4,6-Tri-O-acetyl-D-glucal; 3,4,6-Tri-O-acetylglucal; D-Glucal Triacetate; Triacetyl-D-glucal;

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Synthesis of Glycosides:

  • Glycosylation reactions

    TOAG serves as a glycosyl donor in glycosylation reactions, allowing the formation of glycosidic bonds between carbohydrates and other molecules. This process is crucial for synthesizing various biomolecules, including:

    • Glycoconjugates: These are molecules where a sugar (glycan) is linked to a non-sugar (aglycon) moiety. Examples include glycoproteins, which play essential roles in cell-cell communication and immune function .
    • Glycolipids: These are lipids containing sugar moieties, essential for cell membrane structure and function .
    • Therapeutic drugs: Glycosylated drugs often exhibit improved pharmacokinetic properties, such as increased solubility and stability, compared to their non-glycosylated counterparts .
  • Advantages of TOAG as a glycosyl donor:

    • Reactivity: TOAG exhibits good reactivity in glycosylation reactions due to its activated anomeric center (the carbon atom involved in glycosidic bond formation).
    • Stereoselectivity: TOAG can be selectively modified to control the stereochemistry of the newly formed glycosidic bond, allowing for the synthesis of specific stereoisomers .
    • Protection group compatibility: The acetyl groups in TOAG can be selectively removed under mild conditions, making it compatible with other protecting groups commonly used in carbohydrate chemistry .

Other Applications:

  • Synthesis of carbohydrate building blocks: TOAG can be used to prepare various carbohydrate building blocks, which are essential for the synthesis of complex carbohydrates like oligosaccharides and polysaccharides.
  • Preparation of sugar derivatives: TOAG can be transformed into various sugar derivatives through chemical modifications, providing valuable intermediates for further research and applications.

  • Nucleophilic Additions: It can react with nucleophiles, such as hydrazoic acid, leading to the formation of azido derivatives .
  • Ferrier Rearrangement: This reaction allows for the transformation of tri-O-acetyl-D-glucal into various glucal-based compounds, showcasing its versatility in synthetic applications .
  • Epoxide Formation: The compound can undergo halohydrin formation, which subsequently leads to epoxide synthesis, further expanding its utility in generating amino sugars .

The biological activity of tri-O-acetyl-D-glucal and its derivatives has been explored in various studies. These compounds exhibit potential as:

  • Antimicrobial Agents: Some derivatives have shown activity against certain bacteria and fungi.
  • Enzyme Substrates: They can serve as substrates for glycosyltransferases, facilitating the study of glycosylation processes in biochemistry.

Several synthesis methods for tri-O-acetyl-D-glucal have been documented:

  • Acetylation of D-Glucal: The most common method involves treating D-glucal with acetic anhydride in the presence of a catalyst such as pyridine.
  • Enzymatic Methods: Recent advancements have introduced enzymatic deprotection strategies that simplify the synthesis process while maintaining high specificity .

Tri-O-acetyl-D-glucal is utilized in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex carbohydrates and bioactive molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in developing new antimicrobial agents.
  • Glycobiology Research: It aids in studying glycosylation mechanisms and enzyme interactions.

Interaction studies involving tri-O-acetyl-D-glucal focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Glycosylation: Understanding how tri-O-acetyl-D-glucal interacts with enzymes can provide insights into carbohydrate metabolism.
  • Reactivity Profiles: By examining its reactions with different reagents, researchers can predict the behavior of similar glycal derivatives.

Tri-O-acetyl-D-glucal shares structural similarities with several other glycal derivatives. Here are some notable compounds for comparison:

Compound NameStructure SimilarityUnique Characteristics
3,4,6-Tri-O-benzoyl-D-glucalSimilar acetylation patternBenzoyl groups confer different solubility properties
3,4,6-Tri-O-acetyl-D-galactalStructural isomer of D-glucalExhibits different biological activities
2-Acetamido-3,4,6-tri-O-acetyl-D-glucalContains an acetamido groupPotentially enhanced biological activity

Tri-O-acetyl-D-glucal stands out due to its specific acetylation pattern and its utility in synthesizing a broad range of biologically relevant compounds. Its unique reactivity profile allows for diverse applications in organic chemistry and medicinal research.

The history of glycal chemistry traces back to 1913 when Hermann Emil Fischer and Karl Zach synthesized the first glycal from D-glucose. Initially, Fischer believed he had synthesized an aldehyde and named the product D-glucal, suggesting this structural characteristic. By the time he discovered his mistake, the name "glycal" had already been widely adopted as a general term for sugars with a double bond between carbon atoms 1 and 2.

Glycals are defined as cyclic enol ether derivatives of sugars with a specific double bond between carbon atoms 1 and 2 of the ring. This precise definition differentiates them from other unsaturated sugars that contain double bonds in different positions. As Fischer's work expanded, various methods for glycal synthesis emerged, including:

  • Reductive elimination of glycosyl halides using zinc
  • Ring-closing metathesis
  • Reaction of thioglycosides with lithium naphthalenide
  • Mesylation of anomeric hydroxyl groups followed by palladium-catalyzed β-elimination

These synthetic approaches laid the foundation for the development of more specific glycal derivatives, including the critically important Tri-O-acetyl-D-glucal.

Emergence of Tri-O-acetyl-D-glucal in Synthetic Chemistry

Tri-O-acetyl-D-glucal (3,4,6-tri-O-acetyl-D-glucal) emerged as a particularly valuable glycal derivative due to its stability, controlled reactivity, and versatility as a synthetic intermediate. The compound's first significant applications appeared in the mid-20th century, when carbohydrate chemists recognized its potential for preparing various glycosides and modified sugars.

The compound's importance in synthetic chemistry stems from several key factors:

  • Enhanced stability: The acetyl protecting groups stabilize the reactive glycal structure, making it more manageable in laboratory settings
  • Controlled reactivity: The protected hydroxyl groups direct reactions specifically to the double bond and C-2 position
  • Commercial availability: Unlike many complex carbohydrate intermediates, Tri-O-acetyl-D-glucal is commercially available, making it accessible to researchers without specialized carbohydrate synthesis expertise
  • Versatile transformations: It undergoes numerous valuable transformations including the Ferrier rearrangement, epoxidation, addition reactions, and C-glycosylation

By the early 2000s, Tri-O-acetyl-D-glucal had become established as a standard building block in carbohydrate chemistry, featured prominently in synthetic protocols and methodology development studies.

Structural Significance in Carbohydrate Research

The structural features of Tri-O-acetyl-D-glucal (C₁₂H₁₆O₇, MW: 272.25 g/mol) contribute significantly to its importance in carbohydrate research. The compound consists of a six-membered pyranose ring with a double bond between C1 and C2, and acetyl groups protecting the hydroxyl groups at positions 3, 4, and 6.

Table 1. Key Structural Features of Tri-O-acetyl-D-glucal

FeatureDescriptionSignificance in Research
C1-C2 double bondEnol ether functionalityEnables addition reactions, Ferrier rearrangements, and epoxidation
3,4,6-Acetyl groupsEster protecting groupsProvides stability, directs regioselectivity, offers orthogonal deprotection options
Half-chair conformationPredominant conformationInfluences facial selectivity in addition reactions
Anomeric-like reactivityEnhanced reactivity at C1Facilitates glycosylation reactions and C-glycoside formation

The double bond in Tri-O-acetyl-D-glucal functions as a versatile reaction site, allowing for various transformations that introduce new functional groups through electrophilic addition. This reactivity pattern enables the introduction of deoxy positions and facilitates the synthesis of complex oligosaccharides.

The compound's conformational properties, particularly its half-chair conformation, influence the stereochemical outcome of addition reactions. This conformational preference has been confirmed through quantum mechanical calculations and helps explain the high stereoselectivity observed in many transformations involving Tri-O-acetyl-D-glucal.

Current Research Landscape and Academic Interest

Contemporary research involving Tri-O-acetyl-D-glucal spans diverse areas, reflecting its continued importance in carbohydrate chemistry and synthetic organic chemistry. Recent publications highlight several key research directions:

Stereoselective Transformations: Recent work has focused on developing highly stereoselective reactions using Tri-O-acetyl-D-glucal. For example, a 2024 publication reports a stereoselective strain-release Ferrier rearrangement using Cu(OTf)₂ or Fe(OTf)₃ as catalysts. This approach enables the highly stereoselective synthesis of 2,3-unsaturated glycosides under mild conditions.

Novel Catalytic Systems: Researchers have explored innovative catalytic systems for Tri-O-acetyl-D-glucal transformations. Hypervalent iodine reagents have emerged as valuable tools for glycal functionalization, offering advantages such as mildness, high selectivity, and environmental friendliness.

One-Pot Sequences: The development of one-pot, multi-step transformations of Tri-O-acetyl-D-glucal has attracted significant interest. For instance, the in situ generation of glycosyl dithiocarbamates from glycals followed by copper-catalyzed coupling represents an efficient approach to complex oligosaccharide synthesis.

Carboboration Chemistry: A 2024 study demonstrates nickel-catalyzed regio- and stereoselective carboboration of glycals, including Tri-O-acetyl-D-glucal derivatives, offering new platforms for generating glycoside diversity. This methodology enables the simultaneous modification of both the C1 and C2 positions with excellent stereoselectivity.

Natural Product Synthesis: Tri-O-acetyl-D-glucal continues to serve as a valuable starting material for natural product synthesis. A notable example is its application in the total synthesis of (-)-muricatacin, demonstrating its utility in accessing complex bioactive compounds.

The sustained research interest in Tri-O-acetyl-D-glucal is reflected in publication metrics, with dozens of papers published annually that utilize this compound as a key building block or investigate its chemistry directly.

The reactivity of Tri-O-acetyl-D-glucal at the allylic position stems from fundamental principles of organic chemistry that govern the behavior of unsaturated systems adjacent to electron-withdrawing groups. The compound, with molecular formula C₁₂H₁₆O₇ and molecular weight 272.25 g/mol, exhibits characteristic allylic reactivity due to its unique electronic structure [1] [2].

The allylic position in Tri-O-acetyl-D-glucal corresponds to the C3 carbon, which is adjacent to the C1-C2 double bond characteristic of glycal systems. This positioning creates a conjugated system that allows for extended π-electron delocalization, fundamentally altering the reactivity profile compared to saturated carbohydrate derivatives [3] [4]. The theoretical foundation for this reactivity lies in the ability of the allylic carbon to stabilize positive charge through resonance when undergoing nucleophilic substitution reactions.

Experimental studies have demonstrated that the allylic position in glycal systems exhibits enhanced reactivity toward electrophilic attack. The mechanism involves the formation of an allylic carbocation intermediate, which is stabilized by the adjacent π-system through resonance delocalization [4] [5]. This stabilization manifests as a lowering of the activation energy for reactions occurring at the allylic position, making such transformations thermodynamically and kinetically favorable.

The electronic structure of the allylic system in Tri-O-acetyl-D-glucal is further influenced by the presence of electron-withdrawing acetyl groups. These substituents create an electron-deficient environment that enhances the electrophilic character of the allylic carbon, thereby increasing its susceptibility to nucleophilic attack [6] [7]. The theoretical basis for this enhancement involves the inductive withdrawal of electron density from the allylic position, creating a partial positive charge that facilitates nucleophilic substitution mechanisms.

Research has shown that the allylic reactivity follows predictable patterns based on molecular orbital theory. The highest occupied molecular orbital (HOMO) of the allylic system exhibits significant coefficient density at the C3 position, making it the primary site for nucleophilic attack [6] [8]. This orbital distribution has been confirmed through density functional theory calculations, which consistently predict enhanced reactivity at the allylic position compared to other carbons in the glucal framework.

The stereochemical outcome of allylic substitution reactions is governed by the preferred conformational arrangement of the glucal ring system. The compound adopts a half-chair conformation that positions the allylic carbon in an optimal geometry for nucleophilic approach [9] [10]. This conformational preference is maintained throughout the reaction pathway, ensuring predictable stereochemical outcomes in allylic substitution processes.

Orbital Considerations in Glycal Chemistry

The molecular orbital landscape of Tri-O-acetyl-D-glucal reveals complex interactions that govern its chemical reactivity. The compound's electronic structure is characterized by multiple orbital overlap patterns that influence both thermodynamic stability and kinetic accessibility of reaction pathways [11] [12].

The frontier molecular orbitals of Tri-O-acetyl-D-glucal exhibit distinctive characteristics that differentiate it from other carbohydrate derivatives. The highest occupied molecular orbital (HOMO) is primarily localized on the C1-C2 double bond, with significant contributions from the adjacent oxygen atoms [8] [6]. This orbital distribution creates regions of enhanced electron density that serve as nucleophilic sites in electrophilic addition reactions.

The lowest unoccupied molecular orbital (LUMO) of the compound is predominantly associated with the acetyl carbonyl groups, creating electrophilic centers that can interact with nucleophilic reagents [6] [13]. The HOMO-LUMO gap, a critical parameter in determining reactivity, has been calculated to be in the range of 4.5-6.2 eV depending on the computational method employed [6] [14]. This relatively moderate gap indicates that the compound is neither highly reactive nor inert, but rather exhibits selective reactivity under appropriate conditions.

Orbital overlap considerations play a crucial role in determining the stereochemical outcome of reactions involving Tri-O-acetyl-D-glucal. The spatial arrangement of orbitals in the preferred half-chair conformation creates distinct faces for nucleophilic approach [15] [9]. The α-face of the molecule is partially shielded by the acetyl groups, while the β-face remains more accessible, leading to preferential β-selective reactions in many cases.

The π-orbital system of the glycal exhibits extended conjugation that influences reactivity patterns. Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the C-H bonds and the adjacent π-system [16] [17]. These interactions contribute to the stabilization of the ground state while also influencing the energy barriers for various reaction pathways.

The anomeric effect, a fundamental concept in carbohydrate chemistry, manifests in Tri-O-acetyl-D-glucal through specific orbital interactions. The oxygen lone pairs interact with the σ* orbitals of adjacent C-O bonds, creating stabilization energies ranging from 10.9 to 14.6 kcal/mol [17] [16]. This interaction pattern influences the conformational preferences of the compound and affects the accessibility of different reaction sites.

Computational studies using density functional theory have provided detailed insights into the orbital interactions within Tri-O-acetyl-D-glucal. The calculations reveal that the orbital coefficients are distributed unevenly across the molecular framework, with the highest coefficients located at the C1 and C2 positions [18] [7]. This distribution pattern correlates directly with the observed reactivity patterns, where reactions preferentially occur at positions with high orbital coefficient values.

Stereoelectronic Effects Governing Reaction Pathways

Stereoelectronic effects represent a fundamental driving force in the reactivity of Tri-O-acetyl-D-glucal, influencing both reaction rates and stereochemical outcomes through precise orbital alignment requirements [19] [20]. These effects arise from the geometric constraints that optimize orbital overlap between donor and acceptor orbitals in the molecule.

The primary stereoelectronic effect in Tri-O-acetyl-D-glucal involves the interaction between oxygen lone pairs and antibonding orbitals of adjacent bonds. Natural bond orbital analysis reveals that the endocyclic oxygen lone pair donates electron density to the C-H antibonding orbitals, with interaction energies ranging from 7.0 to 23.2 kcal/mol depending on the specific geometric arrangement [17] [16]. This donation pattern creates a preference for conformations that maximize orbital overlap, thereby influencing the overall molecular geometry and reactivity.

The anomeric effect, a specific manifestation of stereoelectronic control, plays a crucial role in determining the conformational preferences of Tri-O-acetyl-D-glucal. The interaction between the oxygen lone pair and the C-O antibonding orbital creates stabilization energies of 10.9-14.6 kcal/mol [17]. This interaction favors conformations where the oxygen lone pair is optimally aligned with the antibonding orbital, leading to the observed preference for the half-chair conformation.

Hyperconjugative interactions between C-H bonds and adjacent π-systems contribute significantly to the stereoelectronic landscape of the compound. These interactions, with energies ranging from 3.5 to 8.2 kcal/mol, stabilize specific conformations while destabilizing others [17] [16]. The cumulative effect of these interactions determines the conformational equilibrium and influences the accessibility of different reaction pathways.

The stereoelectronic effects in Tri-O-acetyl-D-glucal are particularly pronounced in reactions involving the allylic position. The optimal alignment of orbitals for nucleophilic attack at the C3 position requires specific geometric arrangements that are facilitated by the stereoelectronic preferences of the molecule [3] [15]. This alignment determines both the reaction rate and the stereochemical outcome of allylic substitution reactions.

Research has demonstrated that the stereoelectronic effects in glycal systems can be tuned through the choice of protecting groups. Electron-withdrawing groups like acetyl enhance the stereoelectronic interactions by increasing the acceptor character of the antibonding orbitals [6] [15]. This enhancement leads to stronger orbital interactions and more pronounced stereoelectronic effects, ultimately influencing the reactivity profile of the compound.

The influence of stereoelectronic effects extends to the transition states of reactions involving Tri-O-acetyl-D-glucal. Computational studies have shown that transition states with optimal stereoelectronic alignment are significantly lower in energy than those with poor orbital overlap [18] [15]. This energy difference, typically ranging from 2-5 kcal/mol, can determine the preferred reaction pathway and control the stereochemical outcome of the reaction.

Computational Studies of Transition States and Intermediates

Computational investigations of Tri-O-acetyl-D-glucal have provided unprecedented insights into the mechanistic pathways and energy landscapes governing its reactivity. These studies, employing various levels of density functional theory, have elucidated the structures and energetics of key transition states and intermediates involved in the compound's characteristic reactions [18] [9] [21].

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have revealed that the most stable conformation of Tri-O-acetyl-D-glucal adopts a half-chair geometry [9] [10]. This conformation is stabilized by optimal orbital overlap patterns and minimizes steric repulsions between the acetyl groups. The calculated energy difference between the half-chair and alternative conformations ranges from 2.5 to 4.8 kcal/mol, indicating a clear thermodynamic preference for the half-chair arrangement.

Transition state calculations for nucleophilic addition reactions to Tri-O-acetyl-D-glucal have identified activation barriers ranging from 3.0 to 8.2 kcal/mol depending on the specific reaction conditions and nucleophile employed [18] [22]. These relatively low barriers are consistent with the observed reactivity of the compound and explain its utility as a synthetic intermediate in carbohydrate chemistry.

The computational studies have revealed that the transition states for reactions at the allylic position exhibit distinctive geometric features. The C3 carbon undergoes significant hybridization changes during the reaction, transitioning from sp² to sp³ character as the nucleophile approaches [18] [15]. This geometric reorganization is accompanied by changes in bond lengths and angles that optimize orbital overlap between the nucleophile and the electrophilic center.

Natural bond orbital analysis of the transition states provides detailed information about the electronic changes occurring during the reaction. The calculations show that electron density is transferred from the nucleophile to the electrophilic carbon through orbital interactions that are optimized in the transition state geometry [18] [16]. The magnitude of this electron transfer correlates with the observed reaction rates and stereochemical outcomes.

Computational investigations of oxocarbenium ion intermediates, which are key species in many glycal reactions, have provided insights into their structure and stability. These calculations reveal that the oxocarbenium ions derived from Tri-O-acetyl-D-glucal are stabilized by hyperconjugative interactions with the adjacent C-H bonds [13] [22]. The stabilization energies range from 8.5 to 15.2 kcal/mol, depending on the specific substitution pattern and conformation.

The computational studies have also examined the influence of solvent effects on the reaction pathways. Implicit solvation models, particularly the polarizable continuum model (PCM), have been employed to account for the influence of polar solvents on the transition states and intermediates [18] [9]. These calculations reveal that polar solvents can stabilize charged intermediates by 3-7 kcal/mol, significantly affecting the reaction kinetics and mechanisms.

Recent computational work has focused on the role of catalyst-substrate interactions in determining reaction pathways. Density functional theory calculations of copper-catalyzed reactions with Tri-O-acetyl-D-glucal have revealed that the metal center coordinates to both the nucleophile and the glycal substrate, creating a preorganized complex that facilitates the reaction [18] [7]. The calculated binding energies for these complexes range from 12.5 to 18.7 kcal/mol, indicating strong catalyst-substrate interactions that are crucial for reaction efficiency.

The computational studies have provided quantitative predictions of reaction selectivity based on the calculated energy differences between competing transition states. For reactions where multiple pathways are possible, the calculations consistently predict the experimentally observed major products based on the relative transition state energies [18] [15]. This predictive capability demonstrates the reliability of computational methods for understanding and predicting the reactivity of Tri-O-acetyl-D-glucal.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Other CAS

4098-06-0
2873-29-2

Dates

Last modified: 08-15-2023

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